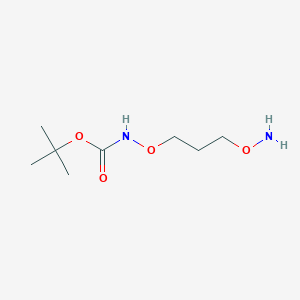
2-Phenyl-1,3-Dioxan-5-ol
Übersicht
Beschreibung
2-Phenyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C10H12O3. It is a cyclic acetal derived from glycerol and benzaldehyde. This compound exists as a mixture of cis and trans isomers and is known for its utility in various chemical syntheses and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dioxan-5-ol has several applications in scientific research:
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that this compound is used as a starting material in the synthesis of other compounds .
Mode of Action
It’s known that this compound can undergo reactions with other substances to yield different compounds . For instance, it reacts with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan .
Biochemical Pathways
It’s known that this compound can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer . This compound undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) .
Result of Action
It’s known that this compound can be used as a starting reagent in the synthesis of the carbonate of glycerol monomer, 5-benzyloxy-1,3-dioxan-2-one, which forms copolymers with ε-caprolactone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-dioxan-5-ol is typically synthesized through the acetalization of glycerol with benzaldehyde. The reaction is catalyzed by acidic resins or other acid catalysts such as p-toluenesulfonic acid. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours at a temperature of 80-120°C . The reaction can be carried out in the presence of organic solvents like toluene or ligroin to enhance the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous flow reactors and efficient catalysts like tungstophosphoric acid supported on silica-coated magnetite nanoparticles can optimize the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenyl-1,3-dioxan-5-one using oxidizing agents like ruthenium tetraoxide.
Substitution: The compound reacts with triphenylphosphine-carbon tetrabromide to yield brominated products such as cis-4-bromomethyl-2-phenyl-1,3-dioxolan and trans-5-bromo-2-phenyl-1,3-dioxan
Polymerization: It undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate to form copolymers.
Common Reagents and Conditions
Oxidation: Ruthenium tetraoxide in carbon tetrachloride solution at room temperature.
Substitution: Triphenylphosphine-carbon tetrabromide in acetonitrile
Polymerization: Tin (II) 2-ethylhexanoate as a catalyst.
Major Products
Oxidation: 2-Phenyl-1,3-dioxan-5-one.
Substitution: Brominated derivatives such as cis-4-bromomethyl-2-phenyl-1,3-dioxolan and trans-5-bromo-2-phenyl-1,3-dioxan
Polymerization: Copolymers with ε-caprolactone.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-dioxan-5-ol can be compared with other similar cyclic acetals and dioxanes:
2-Phenyl-1,3-dioxolane-4-methanol: Another cyclic acetal derived from glycerol and benzaldehyde, but with a five-membered ring structure.
1,3-O-Benzylideneglycerol: A synonym for this compound, highlighting its structural similarity.
5-Hydroxy-2-phenyl-1,3-dioxane: A similar compound with slight variations in its functional groups.
The uniqueness of this compound lies in its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKDAAFSXYPQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061899 | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 °C. @ 20.00 mm Hg | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |
| Record name | 2-Phenyl-1,3-dioxan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1708-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4141-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U197W5BT6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzaldehyde glyceryl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How is 2-phenyl-1,3-dioxan-5-ol synthesized?
A: this compound can be synthesized via the condensation reaction of glycerol with benzaldehyde. This reaction typically utilizes an acidic catalyst. Several catalysts have been explored, including p-toluenesulfonic acid [], copper p-toluenesulfonate [], and tungstophosphoric acid supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. The reaction often yields a mixture of the desired six-membered ring (this compound) and a five-membered ring byproduct (2-phenyl-1,3-dioxolane-4-methanol). Optimization of reaction conditions like temperature, molar ratios, and catalyst loading can enhance the yield of this compound [, , ].
Q2: What are the structural characteristics of this compound?
A: this compound is a cyclic acetal with a six-membered ring structure. While its molecular formula and weight are not explicitly stated in the provided abstracts, they can be deduced from its structure. The molecule exists as cis and trans isomers, with the cis isomer being of particular interest for further synthesis []. Characterization of the compound is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and proton Nuclear Magnetic Resonance (1H NMR) [].
Q3: Does this compound undergo any interesting chemical transformations?
A: Yes, this compound exhibits fascinating reactivity. It can undergo halogenodeoxygenation reactions with reagents like triphenylphosphine and carbon tetrabromide (or carbon tetrachloride). Interestingly, these reactions can lead to ring contraction, forming 4-bromomethyl-2-phenyl-1,3-dioxolans (or the chlorinated analogs) alongside the expected 5-bromo-2-phenyl-1,3-dioxan [, ]. This highlights the potential complexity of reactions involving this compound and the need for careful consideration of reaction conditions.
Q4: Can this compound be further oxidized?
A: Yes, the cis isomer of this compound can be oxidized to 2-phenyl-1,3-dioxan-5-one. This oxidation is achieved using ruthenium tetraoxide as the oxidizing agent []. Interestingly, the resulting 2-phenyl-1,3-dioxan-5-one has been observed to dimerize in carbon tetrachloride solution, forming a dispiro compound confirmed by X-ray crystallography [].
Q5: Are there any applications of this compound in organic synthesis?
A: this compound, specifically its cis isomer, is considered a valuable intermediate in organic synthesis. One prominent application is its potential use in the synthesis of pure glycerides []. Additionally, the oxidation product of this compound, 2-phenyl-1,3-dioxan-5-one, is a key intermediate in the multi-step synthesis of 1,3-dihydroxyacetone from glycerol [].
Q6: What are the environmental implications of using this compound and related compounds?
A: While the provided abstracts do not delve into the specific environmental impact of this compound, the use of greener catalysts like copper p-toluenesulfonate [] for its synthesis highlights an increasing focus on sustainable chemistry. Further research on the compound's biodegradability and potential for accumulation in the environment is necessary to fully assess its environmental impact.
Q7: What analytical techniques are used to study this compound?
A: Researchers utilize various analytical methods to characterize and quantify this compound. Common techniques include GC-MS and 1H NMR for structural confirmation and purity assessment []. Additionally, X-ray crystallography has been employed to determine the structure of its dimerized oxidation product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


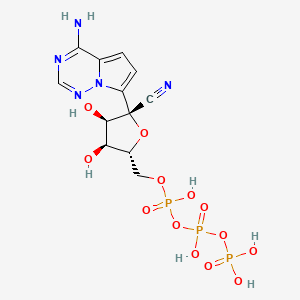

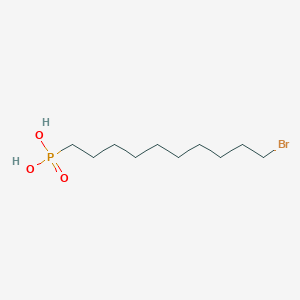
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)



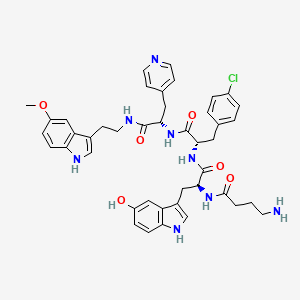
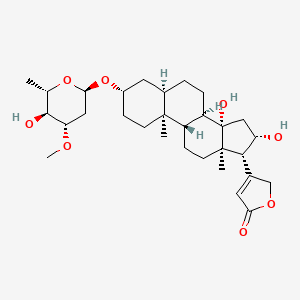

![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)


